3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde
Overview
Description
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is a heterocyclic compound that features a bromine atom at the 3-position and a carboxaldehyde group at the 7-position of the imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method includes a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with an α-bromoketone in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo[1,2-a]pyridine ring system followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid.
Reduction Products: 3-Bromoimidazo[1,2-a]pyridine-7-methanol.
Scientific Research Applications
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde involves its interaction with specific molecular targets. The compound’s bromine atom and carboxaldehyde group enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-7-methanol
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxaldehyde group allows for versatile chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-5H |
InChI Key |
ZSTJKWIAWSBMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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